

An In-depth Technical Guide to Entadamide A: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Entadamide A, a naturally occurring sulfur-containing amide, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-HIV properties. Isolated from the seeds of Entada phaseoloides, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of **Entadamide A**, detailed experimental protocols for its isolation and synthesis, and an exploration of its known biological mechanisms of action. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Entadamide A is a white powder with the IUPAC name (E)-N-(2-hydroxyethyl)-3- (methylthio)propenamide. Its fundamental physicochemical properties are summarized in the tables below. While some experimental data are available, many physical constants are currently derived from computational models and await experimental verification.

Identification and General Properties



Property	Value	Source
IUPAC Name	(E)-N-(2-hydroxyethyl)-3- (methylthio)propenamide	PubChem[1]
CAS Number	100477-88-1	PubChem[1]
Molecular Formula	C ₆ H ₁₁ NO ₂ S	PubChem[1]
Molecular Weight	161.22 g/mol	PubChem[1]
Physical Description	Powder	ChemFaces
Natural Source	Seeds of Entada phaseoloides	ChemFaces

Tabulated Physical and Chemical Data

Table 1: Physical Properties of Entadamide A

Property	Value	Method
Melting Point	Data not available	-
Boiling Point	379.7 °C at 760 mmHg	Predicted
Flash Point	183.4 °C	Predicted
Solubility	Soluble in DMSO. Formulations can be prepared as suspensions in 0.5% carboxymethyl cellulose.	InvivoChem[2]
XLogP3	-0.4	Computed by XLogP3 3.0
Topological Polar Surface Area	74.6 Ų	Computed by Cactvs 3.4.8.18
Rotatable Bond Count	4	Computed by Cactvs 3.4.8.18
Hydrogen Bond Donor Count	2	Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count	3	Computed by Cactvs 3.4.8.18



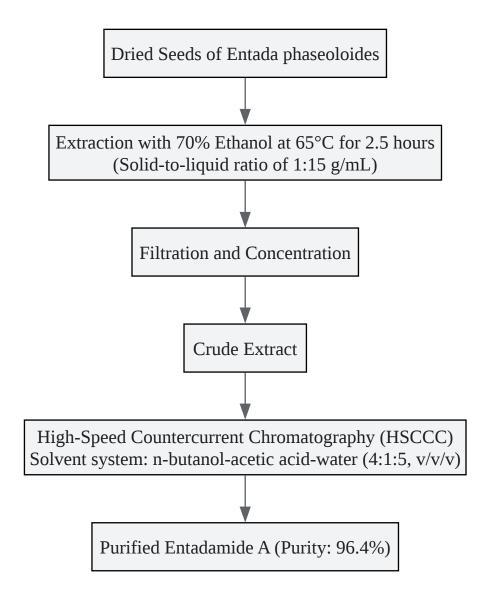
Table 2: Spectroscopic Data for Entadamide A

Spectroscopy Type	Data
¹ H NMR	Specific chemical shifts (δ) and coupling constants (J) are not yet fully reported in publicly available literature.
¹³ C NMR	Specific chemical shifts (δ) are not yet fully reported in publicly available literature.
Infrared (IR)	Characteristic absorption bands are expected for N-H, O-H, C=O (amide I), and C=C functional groups. A detailed peak list is not yet available.
Mass Spectrometry (MS)	The fragmentation pattern of amides typically involves cleavage of the N-CO bond. Specific m/z values for Entadamide A fragments from ESI-MS/MS are not yet fully detailed in the literature.

Experimental Protocols Isolation of Entadamide A from Entada phaseoloides

Entadamide A can be isolated from the seeds of Entada phaseoloides through a multi-step extraction and purification process. The general workflow is outlined below.





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Figure 1: Workflow for the isolation of **Entadamide A**.

Detailed Methodology:

- Extraction: The powdered seeds of Entada phaseoloides are extracted with 40% ethanol at a solid-to-liquid ratio of 1:15 (g/mL). The extraction is carried out at 65°C for 2.5 hours.[2]
- Filtration and Concentration: The resulting extract is filtered to remove solid plant material.

 The filtrate is then concentrated under reduced pressure to yield the crude extract.
- Purification by High-Speed Countercurrent Chromatography (HSCCC): The crude extract is subjected to HSCCC for purification.

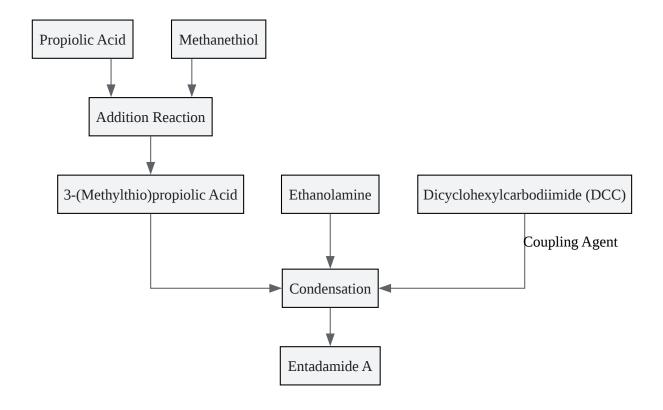


- Two-phase solvent system: A mixture of n-butanol, acetic acid, and water in a 4:1:5 (v/v/v)
 ratio is used.
- Elution Mode: Head-to-tail elution is employed.
- This process yields Entadamide A with a purity of 96.4% and a recovery of 98.5%.[2]

Alternative purification methods involving silica gel and reversed-phase silica gel column chromatography followed by semi-preparative HPLC have also been reported.[3]

Total Synthesis of Entadamide A

The total synthesis of **Entadamide A** has been achieved through a two-step chemical process. [4]



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Figure 2: Synthetic pathway for Entadamide A.

Detailed Methodology:

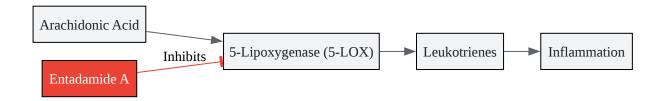
- Step 1: Addition Reaction: Methanethiol is added to propiolic acid to form the intermediate, 3-(methylthio)propiolic acid. Specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the available literature.
- Step 2: Condensation: The intermediate from Step 1 is then condensed with ethanolamine using dicyclohexylcarbodiimide (DCC) as a coupling agent to yield **Entadamide A**.[4] Again, detailed reaction parameters are not fully described in the current literature.

Biological Activity and Signaling Pathways

Entadamide A exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and anti-HIV properties being the most notable.

Anti-inflammatory Activity: 5-Lipoxygenase Inhibition

Entadamide A has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[4]



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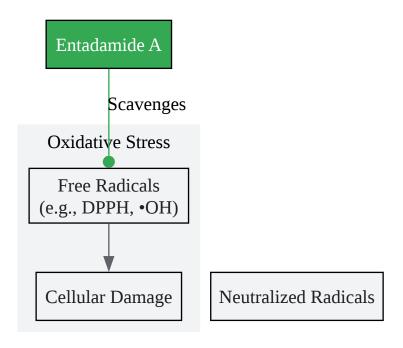
Figure 3: Inhibition of the 5-Lipoxygenase pathway by **Entadamide A**.

The inhibition of 5-LOX by **Entadamide A** reduces the production of leukotrienes from arachidonic acid, thereby mitigating the inflammatory response. This suggests its potential as a novel anti-inflammatory agent.

Antioxidant Activity: Free Radical Scavenging



Entadamide A demonstrates antioxidant properties by scavenging free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals.[2]



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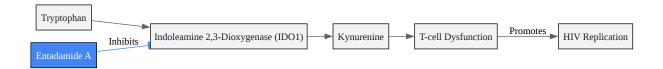
Figure 4: Free radical scavenging mechanism of Entadamide A.

By neutralizing these reactive oxygen species, **Entadamide A** can help protect cells from oxidative damage, a process implicated in various chronic diseases.

Anti-HIV Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A proposed mechanism for the anti-HIV activity of **Entadamide A** involves the inhibition of indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of HIV infection, increased IDO1 activity leads to tryptophan depletion, which can impair T-cell function and promote viral replication.





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Figure 5: Inhibition of the IDO1 pathway by **Entadamide A**.

By inhibiting IDO1, **Entadamide A** is thought to prevent the depletion of tryptophan, thereby supporting T-cell function and hindering HIV replication.[2]

Conclusion

Entadamide A is a promising natural product with a unique chemical structure and a compelling profile of biological activities. This guide has consolidated the available information on its physical and chemical properties, providing a foundation for further research and development. While significant progress has been made in understanding its synthesis, isolation, and mechanisms of action, further studies are warranted to fully elucidate its therapeutic potential. Specifically, the acquisition of detailed experimental data for its physical constants and spectroscopic characteristics, as well as more in-depth investigations into its signaling pathways, will be crucial for advancing **Entadamide A** from a promising lead compound to a potential clinical candidate.

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